![molecular formula C19H20FN3O3S B2572859 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1252850-37-5](/img/structure/B2572859.png)
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide
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Description
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H20FN3O3S and its molecular weight is 389.45. The purity is usually 95%.
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Scientific Research Applications
- The compound has been studied in the context of the Biginelli reaction, a multicomponent reaction (MCR) that synthesizes 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs). This reaction involves the acid-catalyzed one-pot condensation of aldehyde, β-ketoester, and urea in refluxing ethanol .
- DHPMs are versatile molecules with a core structure that has been identified in bioactive marine alkaloids. These compounds exhibit a broad spectrum of pharmacological activities, including antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic properties .
- Researchers have explored novel anti-cancer agents containing similar imidazole-containing compounds . Further studies could assess the cytotoxic effects and potential mechanisms of action against cancer cells.
- For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were investigated in vitro for antiviral activity against a broad range of RNA and DNA viruses .
- The catalytic activity of hafnium triflate (Hf(OTf)4) has been studied in the context of the Biginelli reaction. Solvent-free conditions, in contrast to solvent-based conditions, significantly promote the Hf(OTf)4-catalyzed formation of DHPMs .
- Mechanistically, Hf(IV) cations may accelerate ketone-enol tautomerization and activate the β-ketone moiety, contributing to the overall reaction rate .
Biginelli Reaction and 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs)
Anti-Cancer Potential
Antiviral Activity
Mechanistic Insights
properties
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-3-4-8-22-18(25)17-15(7-9-27-17)23(19(22)26)11-16(24)21-13-6-5-12(2)14(20)10-13/h5-7,9-10,17H,3-4,8,11H2,1-2H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEPSTSZKATLTM-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=C(C=C3)C)F)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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